N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate
Description
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by its unique structure, which includes both phosphonate and ammonium groups, making it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C17H39Cl2NO6P2 |
|---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
[dichloro(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H10Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-10-13(7,8)4(5,6)14(9,11-2)12-3/h5-13H2,1-4H3;1-3H3,(H,7,8)/q+1;/p-1 |
InChI Key |
YRSPDECORLIVQX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)(Cl)Cl)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds with various functional groups.
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized as a surfactant and antistatic agent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. The phosphonate group can interact with various enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-N-methylbutan-1-aminium bromide: A quaternary ammonium compound with similar phase transfer catalytic properties.
N,N-Dibutyl-N-methyl-1-butanaminium acetate: Another quaternary ammonium compound used in organic synthesis.
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functionality, combining both quaternary ammonium and phosphonate groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that only contain one functional group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
